molecular formula C15H23NO B1474437 (1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol CAS No. 1841751-31-2

(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol

Cat. No. B1474437
CAS RN: 1841751-31-2
M. Wt: 233.35 g/mol
InChI Key: LJVFXDUUSUEMTN-GJZGRUSLSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³. It has a boiling point of 339.2±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.5±3.0 kJ/mol. The flash point is 118.8±16.6 °C. The index of refraction is 1.559. The molar refractivity is 62.3±0.4 cm³. It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Enantioselective Catalysis

A study by Asami et al. (2015) utilized o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to various chiral secondary alcohols with good to high enantioselectivities. This process highlights the utility of compounds similar to "(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol" in enantioselective catalysis, enabling the creation of chiral molecules with potential applications in pharmaceuticals and fine chemicals (Asami et al., 2015).

Synthesis and Resolution

Schiffers and Bolm (2008) demonstrated the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, closely related to "this compound". This work emphasizes the importance of such compounds in synthetic organic chemistry, particularly in the separation of enantiomers and the synthesis of enantiopure amino alcohols, which are valuable intermediates for various synthetic applications (Schiffers & Bolm, 2008).

Polymer Science

In the field of polymer science, Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the synthesis of new cyclic esters containing protected functional groups (hydroxyl, bishydroxyl, amino, and carboxyl). This study illustrates the broader application of cyclohexanone derivatives, like "this compound", in developing hydrophilic aliphatic polyesters with potential uses in biodegradable materials and drug delivery systems (Trollsås et al., 2000).

Advanced Material Synthesis

Hakimi et al. (2014) explored the synthesis and structural analysis of palladium, cadmium, and mercury complexes of 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol (HEAC), a compound with structural similarities to "this compound". These complexes were investigated for their potential applications in catalysis and material science, showcasing the versatility of cyclohexanone derivatives in creating complex metal-organic frameworks (Hakimi et al., 2014).

properties

IUPAC Name

(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFXDUUSUEMTN-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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